molecular formula C13H10N2OS2 B2744309 N-(3-cyanothiophen-2-yl)-3-(methylsulfanyl)benzamide CAS No. 896343-64-9

N-(3-cyanothiophen-2-yl)-3-(methylsulfanyl)benzamide

Cat. No.: B2744309
CAS No.: 896343-64-9
M. Wt: 274.36
InChI Key: HDVIUMCPUGHNSN-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-3-(methylsulfanyl)benzamide is a heterocyclic amide derivative. This compound is characterized by the presence of a thiophene ring, a benzamide moiety, and a cyano group. The unique structure of this compound makes it a valuable subject of study in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-3-(methylsulfanyl)benzamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with an activated carboxylic acid derivative. One common method involves reacting 2-aminothiophene-3-carbonitrile with 3-methylsulfanylbenzoic acid under specific reaction conditions to form the desired amide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-3-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and the methylsulfanyl group can be oxidized under specific conditions.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring or the methylsulfanyl group.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted benzamide derivatives with different functional groups.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-3-(methylsulfanyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound can interact with DNA bases, leading to potential antimicrobial and antioxidant activities . The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyanothiophen-2-yl)-3-(methylsulfanyl)benzamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-17-11-4-2-3-9(7-11)12(16)15-13-10(8-14)5-6-18-13/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVIUMCPUGHNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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